(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride to form the sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the sulfonamide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is employed in studies investigating the role of piperidine derivatives in biological systems.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride but without the sulfonamide group.
Piperazine: Another heterocyclic compound with two nitrogen atoms in the ring, used in various pharmaceuticals.
Pyrrolidine: A five-membered ring compound with one nitrogen atom, also used in drug synthesis.
Uniqueness
®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of compounds with targeted biological activities.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGMZIQPFDIMB-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.